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Abstract

HT1171 is a potent and selective inhibitor of the Mycobacterium tuberculosis proteasome, a
critical enzyme for the bacterium's survival and pathogenesis. This document provides a
comprehensive technical overview of HT1171, including its chemical structure,
physicochemical properties, and biological activity. Detailed experimental protocols for its
synthesis and biological evaluation are outlined, alongside a discussion of its mechanism of
action and the downstream effects of proteasome inhibition in M. tuberculosis. This guide is
intended to serve as a valuable resource for researchers engaged in the discovery and
development of novel anti-tuberculosis therapeutics.

Chemical Structure and Identification

HT1171, systematically named 5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-oxathiazol-2-one, is a
heterocyclic compound containing a thiophene and an oxathiazolone ring system.

Table 1: Chemical Identifiers for HT1171
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Identifier Value

5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-

IUPAC Name
oxathiazol-2-one
Molecular Formula C7HaN204S2
CAS Number 192880-96-9
PubChem CID 7012853
inChi INChl=1S/C7H4N204S2/c1-3-4(9(11)12)2-5(14-
n
3)6-8-15-7(10)13-6/h2H,1H3
InChiKey ILBBOKHACYTXRK-UHFFFAOYSA-N
CC1=C(C=C(S1)C2=NOC(=0)S2)--INVALID-
SMILES

LINK--[O-]

Physicochemical Properties

A comprehensive set of experimentally determined physicochemical properties for HT1171 is
not readily available in the public domain. The following table summarizes computed data from
publicly available chemical databases.

Table 2: Computed Physicochemical Properties of HT1171
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Property Value Source
Molecular Weight 244.25 g/mol PubChem
XLogP3-AA 1.9 PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor

Count 5 PubChem
Rotatable Bond Count 1 PubChem
Exact Mass 243.9616 PubChem
Monoisotopic Mass 243.9616 PubChem
Topological Polar Surface Area 114 A2 PubChem
Heavy Atom Count 15 PubChem
Formal Charge 0 PubChem
Complexity 425 PubChem

Biological Activity and Mechanism of Action

HT1171 is a highly selective inhibitor of the Mycobacterium tuberculosis 20S proteasome. This
enzyme is essential for the bacterium's ability to survive under various stress conditions,
including the nitrosative stress imposed by the host immune system. Inhibition of the
proteasome leads to the accumulation of damaged or misfolded proteins, ultimately resulting in
bacterial cell death.

Table 3: In Vitro Activity of HT1171 against Mycobacterium tuberculosis

Parameter Value Reference

MICso (H37Rv) 2 pg/mL [1](--INVALID-LINK--)

Studies have shown that oxathiazol-2-one compounds like HT1171 act as suicide-substrate
inhibitors, forming a covalent adduct with the active site threonine of the mycobacterial
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proteasome. This mechanism contributes to their high potency and selectivity. The structural
differences between the mycobacterial and human proteasomes are believed to be the basis
for HT1171's selectivity, making it a promising candidate for anti-tuberculosis drug development

with a potentially favorable safety profile.

Signaling Pathways Affected by HT1171

The primary signaling pathway disrupted by HT1171 is the Pup-proteasome system (PPS) in
Mycobacterium tuberculosis. This system is analogous to the ubiquitin-proteasome system in
eukaryotes and is crucial for protein degradation and recycling.
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Pup-Proteasome System (PPS) and Inhibition by HT1171
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HT1171 inhibits the M. tuberculosis proteasome, leading to cell death.
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Inhibition of the proteasome by HT1171 leads to the accumulation of pupylated proteins and
other damaged proteins. This accumulation is particularly detrimental under conditions of
cellular stress, such as the oxidative and nitrosative stress encountered within the host
macrophage, ultimately leading to bacterial cell death.

Experimental Protocols
Synthesis of 5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-
oxathiazol-2-one (HT1171)

A specific, detailed experimental protocol for the synthesis of HT1171 is not publicly available.
However, a general method for the synthesis of related 5-substituted-1,3,4-oxadiazole-2-thiols
can be adapted. The synthesis of the 1,3,4-oxathiazol-2-one ring system typically involves the
cycloaddition of a nitrile with chlorocarbonylsulfenyl chloride. A plausible synthetic route for
HT1171 would likely start from 5-methyl-4-nitrothiophene-2-carbonitrile.

General Synthetic Workflow (Hypothesized):

Hypothesized Synthesis Workflow for HT1171

5-methyl-4-nitrothiophene- Dehydrating Agent
2-carboxamide (e.g., POCIs)

Dehydration
5-methyl-4-nitrothiophene- Chlorocarbonylsulfenyl Chloride
2-carbonitrile (CIc(o)sCl)

Cycloaddition

Click to download full resolution via product page
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A possible synthetic route for HT1171.

Note: This is a generalized and hypothesized protocol. Researchers should consult the primary
literature on the synthesis of 1,3,4-oxathiazol-2-ones for detailed reaction conditions and safety
precautions.

Mycobacterium tuberculosis Proteasome Inhibition
Assay

The activity of HT1171 against the M. tuberculosis proteasome can be assessed using a
fluorogenic peptide substrate. The following is a general protocol that can be adapted for this
purpose.

Materials:

Purified M. tuberculosis 20S proteasome

HT1171 (dissolved in DMSO)

Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC)

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.03% (w/v) SDS)

96-well black microplates

Fluorimeter

Procedure:

Prepare a stock solution of HT1171 in DMSO.

Serially dilute HT1171 in assay buffer to the desired concentrations.

In a 96-well plate, add a fixed amount of purified M. tuberculosis 20S proteasome to each

well.

Add the diluted HT1171 or DMSO (vehicle control) to the wells and incubate for a pre-
determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
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« Initiate the reaction by adding the fluorogenic peptide substrate to each well.

o Immediately measure the fluorescence intensity at appropriate excitation and emission
wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.

» Calculate the rate of substrate cleavage (initial velocity) for each concentration of HT1171.

o Determine the ICso value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Workflow for Proteasome Inhibition Assay:
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Workflow for M. tuberculosis Proteasome Inhibition Assay
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(Proteasome, HT1171, Substrate, Buffer)

:
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:

Incubate at 37°C

Add Fluorogenic Substrate

Measure Fluorescence over time

Calculate ICso
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A typical workflow for assessing proteasome inhibition.

Conclusion

HT1171 represents a promising lead compound for the development of novel anti-tuberculosis
drugs. Its high potency and selectivity for the Mycobacterium tuberculosis proteasome, a
validated drug target, make it an attractive candidate for further investigation. This technical
guide provides a foundational understanding of HT1171's chemical and biological properties,
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along with methodologies for its study. Further research is warranted to fully elucidate its
pharmacokinetic and pharmacodynamic properties and to optimize its structure for improved
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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